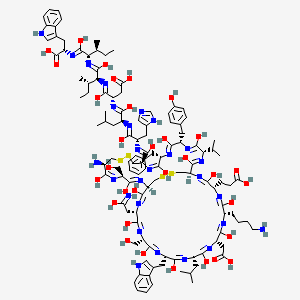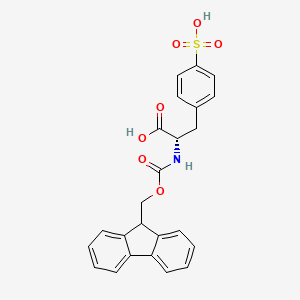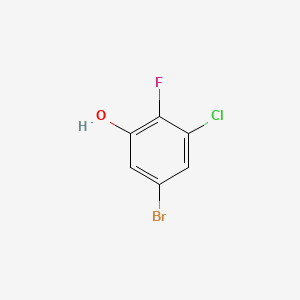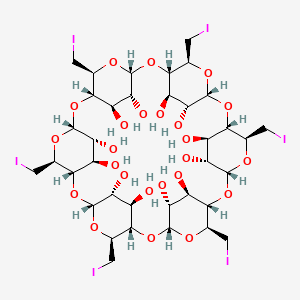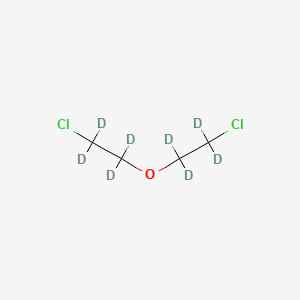
Bis(2-chloroethyl)-D8 ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-chloroethyl) ether is an organic compound with the formula O(CH2CH2Cl)2. It is an ether with two 2-chloroethyl substituents. It is a colorless liquid with the odor of a chlorinated solvent .
Synthesis Analysis
Bis(2-chloroethyl) ether can be synthesized by the direct reaction of diglycol with thionyl chloride in a mole ratio of 1:2.1-3 at 90-130°C for 60-150 minutes while stirring .Molecular Structure Analysis
The molecular formula of Bis(2-chloroethyl) ether is C4H8Cl2O, and its molar mass is 143.01 g/mol .Chemical Reactions Analysis
Bis(2-chloroethyl) ether is less reactive than the corresponding sulfur mustard S(CH2CH2Cl)2. In the presence of base, it reacts with catechol to form dibenzo-18-crown-6 . When treated with strong base, it gives divinyl ether, an anesthetic .Physical And Chemical Properties Analysis
Bis(2-chloroethyl) ether is a colorless, nonflammable liquid with a strong unpleasant odor. It dissolves easily in water, and some of it will slowly evaporate to the air . It has a density of 1.22 g/mL, a melting point of -50°C, and a boiling point of 178°C .Wissenschaftliche Forschungsanwendungen
Alternative Fuels and Energy Sources
Dimethyl Ether (DME) as an Alternative Fuel
DME has been identified as an attractive alternative to conventional diesel fuel for compression ignition engines. It offers environmental benefits, including low NOx, HC, CO emissions, and negligible particulate matter emissions due to its molecular structure. The superior atomization and vaporization characteristics of DME contribute to its potential as a cleaner fuel option. Challenges such as injector design modifications and fuel pump adjustments are being addressed to facilitate the use of DME in diesel vehicles, indicating ongoing research and development in this area (Park & Lee, 2014).
Environmental and Health Impact Studies
Bisphenol A (BPA) and Health Impacts
Although not directly related to Bis(2-chloroethyl)-D8 ether, the study of BPA, a well-known endocrine disruptor, illustrates the significance of understanding chemical compounds' environmental and health impacts. BPA's ubiquitous presence and potential health risks highlight the importance of monitoring and regulating chemical substances in the environment. The review on BPA's occurrence in indoor air, consumer goods, and its health implications emphasizes the need for comprehensive research on chemical safety and environmental health (Zuiderveen, Slootweg, & de Boer, 2020).
Catalysis and Chemical Synthesis
Catalytic Applications of Group 8 Half-Sandwich Complexes
Research on Group 8 half-sandwich complexes, including those with unsaturated alkylidene and cumulenylidene groups, showcases the exploration of catalysts in chemical synthesis. These studies not only contribute to the fundamental understanding of catalytic mechanisms but also have practical implications in developing new synthetic methodologies and enhancing reaction efficiencies. The review of these complexes' chemistry and catalytic applications underlines the ongoing advancements in catalysis research (Cadierno, Gamasa, & Gimeno, 2004).
Adsorptive Removal Techniques
Adsorptive Removal of BPA
The study of adsorptive removal techniques for bisphenol A (BPA) from aqueous solutions provides insight into environmental remediation strategies. This review covers various adsorbents' efficacy in BPA removal, highlighting the importance of developing effective materials for purifying water and mitigating the effects of endocrine-disrupting compounds. The exploration of conventional and non-conventional adsorbents underscores the interdisciplinary research efforts to address environmental pollution (Bhatnagar & Anastopoulos, 2017).
Safety And Hazards
Zukünftige Richtungen
Opportunities within the Bis(2-chloroethyl) ether market lie in its expanding applications across diverse industries. As advancements in pharmaceutical research and development continue, the demand for Bis(2-chloroethyl) ether is poised to increase, driven by its critical role in the synthesis of novel pharmaceutical compounds .
Eigenschaften
IUPAC Name |
1-chloro-2-(2-chloro-1,1,2,2-tetradeuterioethoxy)-1,1,2,2-tetradeuterioethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O/c5-1-3-7-4-2-6/h1-4H2/i1D2,2D2,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSMNVMLTJELDZ-SVYQBANQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)OC([2H])([2H])C([2H])([2H])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-chloroethyl) ether-d8 | |
CAS RN |
93952-02-4 |
Source


|
| Record name | Ethane-1,1,2,2-d4, 1,1'-oxybis(2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093952024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

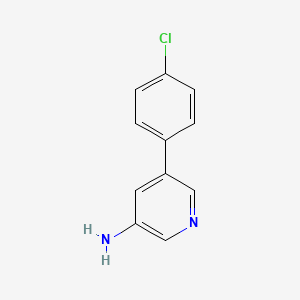
![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B594839.png)
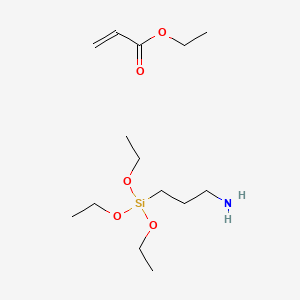
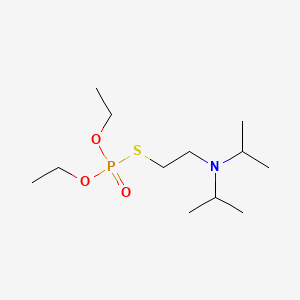

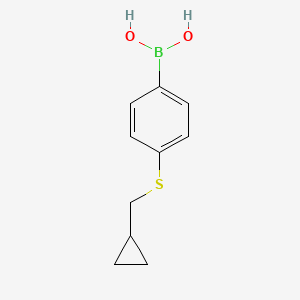
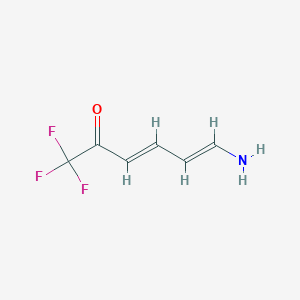
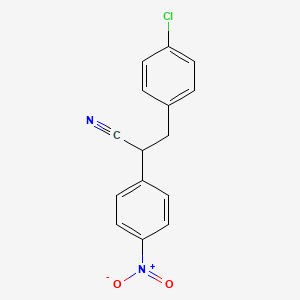
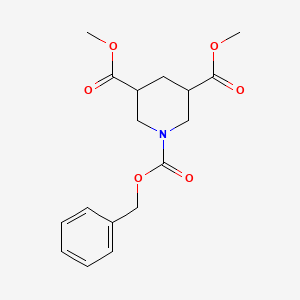
![tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B594848.png)
